EE02

PPI inhibitor EGFR/Eps8 JXM domain

ATP-competitive EGFR TKIs cannot dissect non-catalytic scaffolding functions-a critical gap in EGFR/Eps8 cancer biology research. EE02 is the first-in-class small molecule that binds the EGFR juxtamembrane (JXM) domain, allosterically disrupting EGFR/Eps8 complex formation without inhibiting kinase activity. This mechanism is fundamentally distinct from erlotinib or gefitinib, making ATP-competitive TKIs invalid substitutes. • Co-IP confirmed: directly disrupts EGFR/Eps8 binding via JXM domain engagement • Dual-pathway suppression: inhibits p-Akt (Ser473) and p-Erk at 10 µM in MDA-MB-468 cells • In vivo: tumor suppression comparable to erlotinib at 10 mg/kg i.p. in H460 xenografts • Selective activity requiring EGFR/Eps8 co-expression (P = 0.003-0.009 vs. EGFR-low lines) Procurement note: Verify target co-expression status prior to ordering to ensure maximal experimental activity.

Molecular Formula C44H54N4O6S
Molecular Weight 766.998
Cat. No. B1192704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEE02
SynonymsEE02;  EE-02;  EE 02
Molecular FormulaC44H54N4O6S
Molecular Weight766.998
Structural Identifiers
SMILESO=S(C1=CC=C(OCC(O)CN2CCN(C/C=C\C3=CC=CC=C3)CC2)C=C1)(C4=CC=C(OCC(O)CN5CCN(C/C=C\C6=CC=CC=C6)CC5)C=C4)=O
InChIInChI=1S/C44H54N4O6S/c49-39(33-47-29-25-45(26-30-47)23-7-13-37-9-3-1-4-10-37)35-53-41-15-19-43(20-16-41)55(51,52)44-21-17-42(18-22-44)54-36-40(50)34-48-31-27-46(28-32-48)24-8-14-38-11-5-2-6-12-38/h1-22,39-40,49-50H,23-36H2/b13-7-,14-8-
InChIKeyVRRVNGGSHYFJJE-PVRNWPCDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EE02 Product Overview


EE02 is a first-in-class, synthetic small-molecule inhibitor (MW = 767, C44H54N4O6S) specifically designed to disrupt the protein-protein interaction (PPI) between the Epidermal Growth Factor Receptor (EGFR) and the Epidermal Growth Factor Receptor Pathway Substrate 8 (Eps8) [1]. Unlike classical EGFR tyrosine kinase inhibitors (TKIs) that compete for the ATP-binding pocket within the kinase domain, EE02 was identified via structure-based virtual screening of 390,000 compounds to bind the juxtamembrane (JXM) domain of EGFR, thereby allosterically blocking the formation of the EGFR/Eps8 complex [2]. The compound is commercially available as ChemDiv No. 0884-0022, originally sourced from TopScience Co., Ltd. for research applications in oncology, specifically in breast cancer and non-small cell lung cancer (NSCLC) models [3].

EE02 vs ATP-Competitive EGFR Inhibitors


Procurement of generic ATP-competitive EGFR inhibitors such as erlotinib or gefitinib as substitutes for EE02 is scientifically invalid due to fundamental differences in target engagement and biological consequence. EE02 operates via a distinct non-kinase mechanism, targeting the EGFR/Eps8 protein-protein interaction at the JXM domain, whereas ATP-competitive TKIs bind the kinase active site and inhibit catalytic phosphorylation [1]. This mechanistic divergence is critical: cells resistant to ATP-competitive TKIs due to kinase domain mutations or bypass pathway activation may retain sensitivity to EE02. Furthermore, EE02 exhibits a unique dependency profile, requiring co-expression of both EGFR and Eps8 for maximal activity—a selectivity filter absent in conventional EGFR inhibitors that merely rely on kinase overexpression [2]. Substitution with any ATP-competitive TKI would yield non-comparable experimental outcomes and invalidate study conclusions regarding PPI disruption.

EE02 Differentiation Evidence


JXM Domain Target Engagement

EE02 differentiates from all ATP-competitive EGFR TKIs by targeting the juxtamembrane (JXM) domain rather than the ATP-binding pocket. Molecular modeling demonstrates that EE02 binds the JXM domain and the intersecting mesh region with the kinase domain, forming hydrogen bonds with Ser-671 and Arg-807, residues distinct from the ATP-binding site targeted by erlotinib and gefitinib [1]. This JXM domain binding is the structural basis for EE02's ability to disrupt the EGFR/Eps8 complex without inhibiting EGFR kinase catalytic activity, a mechanism unattainable with ATP-competitive TKIs.

PPI inhibitor EGFR/Eps8 JXM domain non-ATP competitive

EGFR/Eps8 Co-Expression Dependence

EE02's antiproliferative effect is strictly dependent on the co-expression of both EGFR and Eps8, a selectivity profile not reported for ATP-competitive EGFR inhibitors. At 10 µM, the antiproliferative effect of EE02 was significantly stronger in EGFR-positive/Eps8-positive cells (A549, H460, H1975, BT549, MDA-MB-468) than in MCF-7 cells, which overexpress Eps8 but have low EGFR expression (P = 0.003, 0.008, 0.008, 0.008 and 0.009, respectively, t-tests) [1]. Furthermore, EE02 suppressed colony formation at 5 µM more potently in EGFR/Eps8 co-expressing A549, H460, and BT549 cells than in MCF-7 cells (P < 0.001, one-way ANOVA for each comparison) [2].

EGFR/Eps8 co-expression selectivity breast cancer NSCLC

Reduced Cytotoxicity in Normal Cells

EE02 demonstrates a differential effect profile characterized by reduced suppression of normal cell viability compared to tumor cells. At a 10 µM concentration, EE02 treatment for 24 h resulted in less than 40% suppression in normal human lung epithelial BEAS-2B cells and normal human mammary epithelial MCF-10A cells, and less than 30% suppression in peripheral blood mononuclear cells (PBMCs) from healthy donors [1]. This contrasts with the significant growth suppression observed in EGFR/Eps8 co-expressing tumor lines under identical conditions. By comparison, many ATP-competitive EGFR TKIs exhibit notable toxicity in normal epithelial tissues due to on-target EGFR inhibition in skin and gastrointestinal tract.

normal cell selectivity therapeutic window cytotoxicity PBMC

In Vivo Tumor Suppression vs Erlotinib

In a head-to-head in vivo comparison using an H460 NSCLC xenograft model, EE02 demonstrated tumor suppressive effect comparable to that of the FDA-approved EGFR TKI erlotinib at an equivalent dose. Treatment with EE02 (10 mg/kg i.p. every 2 days) and erlotinib (10 mg/kg i.p. every 2 days) produced statistically indistinguishable tumor growth inhibition [1]. Additionally, EE02 exhibited a dose-response relationship, with the 5 mg/kg dose showing less tumor suppression than the 10 mg/kg dose [2]. This parity in in vivo efficacy validates EE02 as a viable alternative experimental tool when studying EGFR/Eps8-driven tumor biology, without the confounding variable of direct kinase inhibition.

xenograft in vivo efficacy erlotinib comparator NSCLC

Acute Toxicity and LD50 Profile

An acute intraperitoneal toxicity study in BALB/c mice established the 50% lethal dose (LD50) of EE02, providing a quantitative benchmark for preclinical dosing selection. Mice (n = 5 male and 5 female per group) received EE02 at doses of 75.00, 86.25, 99.19, 114.19, 131.75, or 151.51 mg/kg b.w. via intraperitoneal injection, with mortality observed over 14 days and LD50 calculated by the Bliss method [1]. While head-to-head acute toxicity data with comparator compounds are not available in the primary literature, this LD50 value (calculated but not explicitly reported in the abstract) enables researchers to determine appropriate dose ranges and safety margins for in vivo experiments. The efficacious dose of 10 mg/kg used in xenograft studies falls well below the acute toxicity range.

acute toxicity LD50 safety margin in vivo dosing

Dual PI3K/Akt/mTOR and MAPK/Erk Suppression

EE02 suppresses both the PI3K/Akt/mTOR and MAPK/Erk signaling pathways downstream of the EGFR/Eps8 complex, a dual-pathway effect that distinguishes its pharmacological profile from pathway-selective inhibitors. Western blot analysis demonstrated that EE02 treatment reduced phosphorylation of Akt (Ser473) and Erk, key nodes in these oncogenic cascades [1]. AKT-1 phosphorylation antibody arrays further confirmed suppression of multiple phosphorylation events in the PI3K/Akt/mTOR axis [2]. In contrast, many selective inhibitors (e.g., PI3K-specific or MEK-specific agents) suppress only one branch, potentially enabling compensatory activation of the alternative pathway. No direct quantitative head-to-head comparison with pathway-selective inhibitors exists in the primary literature, but the dual suppression phenotype is a class-level inference based on EE02's unique mechanism of disrupting the upstream EGFR/Eps8 scaffold.

PI3K/Akt/mTOR MAPK/Erk signaling downstream effectors

EE02 Application Scenarios


EGFR/Eps8 PPI Biology

EE02 is the optimal chemical probe for dissecting the functional role of the EGFR/Eps8 complex in cancer biology. As demonstrated by co-immunoprecipitation assays showing direct disruption of EGFR/Eps8 complex formation via JXM domain binding [1], EE02 enables loss-of-function studies specifically targeting this PPI without confounding effects on EGFR kinase catalytic activity. Researchers studying the non-catalytic scaffolding functions of EGFR or the tumor-promoting role of Eps8 should procure EE02 rather than ATP-competitive TKIs, which do not disrupt the EGFR/Eps8 interaction.

EGFR/Eps8 Co-Expression Dependency Testing

EE02's requirement for both EGFR and Eps8 co-expression for maximal activity makes it a valuable tool for validating EGFR/Eps8 dependency hypotheses. The significant differential antiproliferative effects between EGFR+/Eps8+ lines and EGFRlow/Eps8+ MCF-7 cells (P = 0.003-0.009) [2] and the reduced colony formation in co-expressing cells at 5 µM (P < 0.001) [3] provide robust, quantifiable endpoints for studies correlating target expression with therapeutic response. This application is particularly relevant for screening tumor models prior to initiating in vivo efficacy studies.

PPI Inhibition vs ATP-Competitive TKI in Xenografts

EE02 is uniquely suited for in vivo comparative efficacy studies against erlotinib, as the published head-to-head xenograft data demonstrate comparable tumor suppression at equivalent doses (10 mg/kg i.p.) in H460 NSCLC models [4]. This parity enables researchers to investigate whether disrupting the EGFR/Eps8 PPI yields different resistance profiles, toxicity spectra, or downstream signaling outcomes compared to ATP-competitive kinase inhibition, while controlling for magnitude of tumor growth inhibition. Procurement of both EE02 and erlotinib is recommended for such comparative experimental designs.

Dual PI3K/Akt/mTOR and MAPK/Erk Pathway Study

EE02 is indicated for signaling studies requiring simultaneous inhibition of both the PI3K/Akt/mTOR and MAPK/Erk pathways via a single upstream intervention. Western blot and antibody array data confirm that EE02 suppresses p-Akt (Ser473) and p-Erk in MDA-MB-468 cells at 10 µM [5]. This distinguishes EE02 from single-pathway inhibitors and supports its use in studies investigating crosstalk between these two major oncogenic signaling cascades or evaluating combination therapy strategies that may be enhanced by dual-pathway suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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